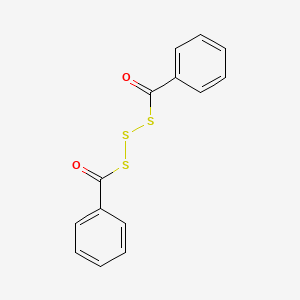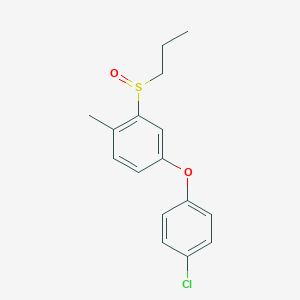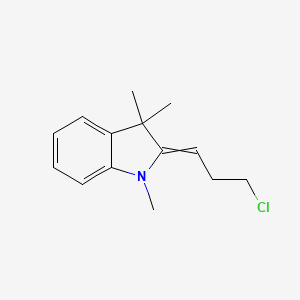
2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole typically involves the reaction of 3-chloropropionyl chloride with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times . Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative .
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Uniqueness
2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole is unique due to its specific structural features, such as the presence of the chloropropylidene group and the indole ringCompared to other similar compounds, it may offer unique advantages in terms of biological activity and synthetic utility .
Eigenschaften
CAS-Nummer |
61519-42-4 |
|---|---|
Molekularformel |
C14H18ClN |
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
2-(3-chloropropylidene)-1,3,3-trimethylindole |
InChI |
InChI=1S/C14H18ClN/c1-14(2)11-7-4-5-8-12(11)16(3)13(14)9-6-10-15/h4-5,7-9H,6,10H2,1-3H3 |
InChI-Schlüssel |
JQBYZVWYUCQOMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=CCCCl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



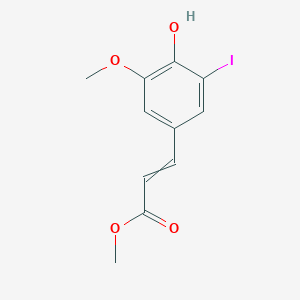
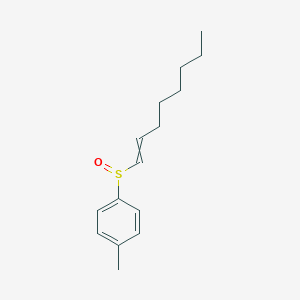
![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
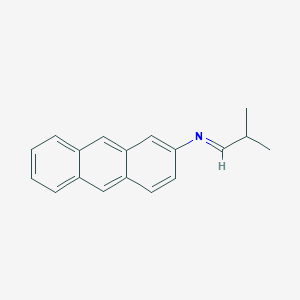
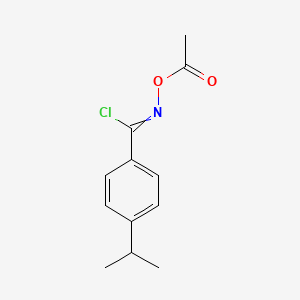
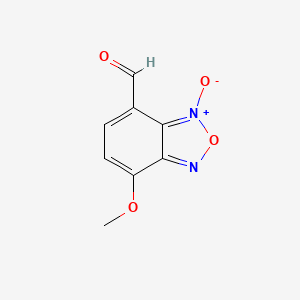
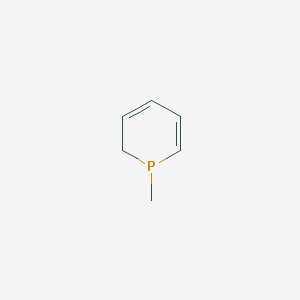
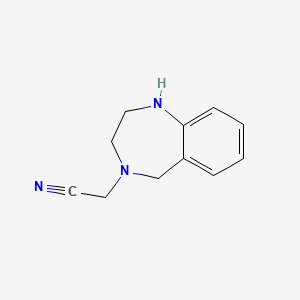

![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)
